molecular formula C11H10N4O3S B1393575 3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid CAS No. 1179399-95-1

3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid

Cat. No. B1393575
M. Wt: 278.29 g/mol
InChI Key: IMUCSUWFEATFIP-UHFFFAOYSA-N
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Description

“3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid” is a chemical compound with the CAS number 1179399-95-1 . It has a molecular weight of 278.29 and a molecular formula of C11H10N4O3S .

Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic Compound Synthesis: A study by Patel and Patel (2015) describes the synthesis of heterocyclic compounds, including derivatives related to 3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid, characterized by NMR, FT-IR, and LC-MS spectral studies (Patel & Patel, 2015).

Biological Activities

  • Antimycobacterial Activity: Mamolo et al. (2001, 2002) reported the synthesis of derivatives with feable in vitro antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium avium (Mamolo et al., 2001)(Mamolo et al., 2002).
  • Anticancer Properties: Abdo and Kamel (2015) synthesized derivatives that exhibited significant in vitro anticancer activity against human cancer cell lines (Abdo & Kamel, 2015).

Applications in Synthesis Techniques

  • Microwave Technique Utilization: Al-Gwady (2009) discusses the preparation of 2-Amino-5-substituted-1,3,4-thiadiazoles (ATDA) using microwave techniques, which offer advantages over conventional methods (Al-Gwady, 2009).

Miscellaneous Applications

  • Surface Active Agents Synthesis: El-Sayed et al. (2015) demonstrated the use of similar compounds for synthesizing nonionic surface active agents with antimicrobial and surface activities (El-Sayed et al., 2015).

properties

IUPAC Name

4-oxo-4-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c16-8(1-2-9(17)18)13-11-15-14-10(19-11)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,17,18)(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMUCSUWFEATFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN=C(S2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
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3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
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3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
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3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
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3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid
Reactant of Route 6
3-{[5-(Pyridin-4-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}propanoic acid

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